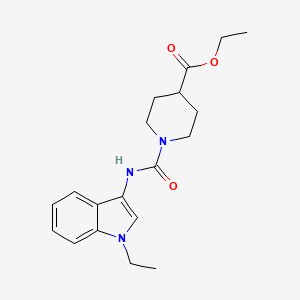ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate
CAS No.: 922849-85-2
Cat. No.: VC7134811
Molecular Formula: C19H25N3O3
Molecular Weight: 343.427
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 922849-85-2 |
|---|---|
| Molecular Formula | C19H25N3O3 |
| Molecular Weight | 343.427 |
| IUPAC Name | ethyl 1-[(1-ethylindol-3-yl)carbamoyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C19H25N3O3/c1-3-21-13-16(15-7-5-6-8-17(15)21)20-19(24)22-11-9-14(10-12-22)18(23)25-4-2/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,20,24) |
| Standard InChI Key | KBDTXUSXMYPSNY-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate, reflects its molecular architecture:
-
Indole core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, substituted with an ethyl group at the N1 position .
-
Piperidine ring: A six-membered amine ring, functionalized with a carbamoyl group at the N1 position and a carboxylate ester at the C4 position .
-
Ester groups: Ethyl esters at both the piperidine’s C4 and the carbamoyl linker enhance lipophilicity, influencing bioavailability and membrane permeability .
Molecular Formula: C₂₀H₂₇N₃O₄
Molecular Weight: 373.45 g/mol.
Structural Analogs: Similar compounds, such as ethyl 1-((1-(2-methoxyethyl)-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate (CAS: 922991-57-9), demonstrate comparable synthetic strategies and biological profiling.
Synthesis and Preparation
The synthesis of ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate involves multi-step organic reactions, as inferred from analogous compounds :
Indole Substitution
The N1-ethyl indole precursor is synthesized via alkylation of indole with ethyl bromide or iodide under basic conditions. For example, 3-vinylindole derivatives are prepared through Wittig or Heck reactions, as demonstrated in the synthesis of bisindole piperidines .
Piperidine Functionalization
The piperidine ring is introduced through peptide coupling or nucleophilic substitution. A common approach involves reacting piperidine-4-carboxylic acid ethyl ester with carbamoyl chlorides or isocyanates. In one protocol, (R)-1-(1-(piperidin-4-yl)ethyl)-2-methyl-1H-indole-3-carboxylate was synthesized via Boc protection, alkylation, and deprotection .
Carbamoyl Linker Formation
The carbamoyl bridge connecting indole and piperidine is typically formed using carbodiimide-mediated coupling. For instance, EDCI/HOBt facilitates the reaction between the indole’s amine and the piperidine’s carbonyl chloride .
Example Synthesis Pathway:
-
Alkylation of Indole: Indole + Ethyl bromide → 1-Ethyl-1H-indole.
-
Piperidine Ester Preparation: Ethyl piperidine-4-carboxylate + Chloroacetyl chloride → Ethyl 1-(chloroacetyl)piperidine-4-carboxylate .
-
Coupling Reaction: 1-Ethyl-1H-indol-3-amine + Ethyl 1-(chloroacetyl)piperidine-4-carboxylate → Target compound .
Physicochemical Properties
While experimental data for the compound are sparse, properties can be extrapolated from analogs:
-
Solubility: Low aqueous solubility due to lipophilic indole and ester groups; soluble in DMSO or DMF .
-
Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester linkages .
-
Spectroscopic Data:
Applications in Drug Discovery
The compound’s scaffold is a versatile template for lead optimization:
-
Kinase Inhibitors: Piperidine carboxamides target PI3K/AKT/mTOR pathways .
-
Antidepressants: Structural similarity to tryptamine derivatives supports serotonin receptor modulation .
-
Antiparasitics: Analogous bisindole piperidines exhibit activity against Plasmodium falciparum .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume